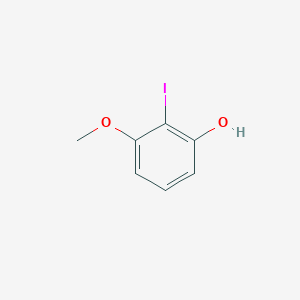

2-Iodo-3-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVPKRMLAXQBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555945 | |

| Record name | 2-Iodo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121980-50-5 | |

| Record name | 2-Iodo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Iodo-3-methoxyphenol from 3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodo-3-methoxyphenol from 3-methoxyphenol, a valuable intermediate in the development of novel pharmaceutical compounds. This document provides a comprehensive overview of a potential synthetic route, including a detailed experimental protocol adapted from established methodologies for structurally similar compounds. It also presents key physicochemical and spectroscopic data for the starting material and the target compound, crucial for reaction monitoring and product characterization.

Overview of Synthetic Strategy

The synthesis of this compound involves the direct electrophilic iodination of the aromatic ring of 3-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators, making the positions ortho and para to these groups susceptible to electrophilic attack. The primary challenge lies in achieving regioselective iodination at the C2 position, ortho to the hydroxyl group and meta to the methoxy group.

Several methods are available for the iodination of phenols. A common and effective approach involves the use of molecular iodine in the presence of a mild base, such as sodium bicarbonate. This in-situ generation of a more reactive iodine species facilitates the electrophilic substitution. Another powerful method utilizes N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA).[1][2] The acid activates the NIS, enhancing its electrophilicity.

This guide will focus on a detailed protocol adapted from the well-established method of iodinating resorcinol using iodine and sodium bicarbonate, due to the structural similarity of resorcinol to 3-methoxyphenol.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for successful synthesis and purification.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| 3-Methoxyphenol |

Spectroscopic Data for 3-Methoxyphenol:

-

¹H NMR (CDCl₃): Chemical shifts (δ) for the protons of 3-methoxyphenol are typically observed around 7.15 (t, 1H), 6.5-6.4 (m, 3H), and 3.75 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃): The carbon signals for 3-methoxyphenol generally appear at approximately 160.5, 156.9, 130.3, 107.9, 106.8, 101.5, and 55.3 (-OCH₃) ppm.[4]

Experimental Protocol: Iodination of 3-Methoxyphenol

This protocol is adapted from a procedure for the iodination of resorcinol and should be optimized for the specific substrate, 3-methoxyphenol.[3]

Materials and Equipment:

-

3-Methoxyphenol

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

10% aqueous sodium thiosulfate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Chloroform

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol (1.0 eq) in distilled water.

-

Addition of Reagents: Cool the flask in an ice-water bath. To the stirred solution, add iodine (1.1 eq). Then, slowly add sodium bicarbonate (1.1 eq) in portions. Vigorous gas evolution (CO₂) will be observed.

-

Reaction: After the addition of sodium bicarbonate is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with 10% aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by trituration with cold chloroform or by column chromatography on silica gel.

Safety Precautions:

-

Iodine is corrosive and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction generates carbon dioxide; ensure adequate ventilation to prevent pressure buildup.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

| Property | Expected Value/Observation |

| Appearance | Likely a solid at room temperature.[5] |

| Molecular Formula | C₇H₇IO₂[6] |

| Molecular Weight | 250.03 g/mol [6] |

| ¹H NMR | Expected signals for the aromatic protons (likely complex multiplets or doublets of doublets), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Expected signals for the seven carbon atoms, with the carbon bearing the iodine atom showing a characteristic downfield shift. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 250. |

Conclusion

This technical guide provides a comprehensive starting point for the synthesis of this compound. The adapted experimental protocol, based on a reliable method for a similar substrate, offers a high probability of success. Researchers should note that optimization of reaction conditions, including stoichiometry, reaction time, and temperature, may be necessary to achieve the desired yield and purity. Thorough characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity. The successful synthesis of this compound will provide a valuable building block for the exploration of new chemical entities in drug discovery and development.

References

- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

regioselective iodination of guaiacol derivatives

An In-depth Technical Guide to the Regioselective Iodination of Guaiacol Derivatives

Introduction

Guaiacol (2-methoxyphenol) is a fundamental structural motif present in a vast array of natural products and is a key platform chemical derived from lignin. Its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and other high-value fine chemicals. The introduction of an iodine atom onto the guaiacol scaffold significantly enhances its synthetic utility, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation through reactions such as Suzuki, Sonogashira, and Heck cross-couplings.

However, the guaiacol ring possesses multiple potential sites for electrophilic substitution, making the regioselective introduction of iodine a significant chemical challenge. The precise control of iodination is crucial for the efficient synthesis of target molecules and the avoidance of isomeric mixtures that complicate purification and reduce yields. This technical guide provides a comprehensive overview of the principles and modern methodologies for achieving regioselective iodination on guaiacol and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Fundamentals of Regioselectivity in Guaiacol Derivatives

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituents already present. In guaiacol, the hydroxyl (-OH) and methoxy (-OCH3) groups are both strong ortho-, para-directing activators due to their ability to donate electron density to the aromatic ring via resonance.[1][2]

-

Hydroxyl Group (-OH): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to it.

-

Methoxy Group (-OCH3): This group also activates the ring and directs substitution to its ortho (C1, C3 - though C1 is substituted) and para (C5) positions.

The interplay of these directing effects determines the most probable sites for iodination. The C4 and C6 positions are activated by the potent hydroxyl group, while the C5 position is activated by the methoxy group. Steric hindrance can also play a role, often disfavoring substitution at the more crowded C6 position, which is ortho to both existing substituents. Therefore, the primary sites for electrophilic attack are C4 and C5, with the specific outcome depending heavily on the reaction conditions and the nature of the iodinating agent.

General Mechanism: Electrophilic Aromatic Iodination

Most methods for the iodination of aromatic compounds proceed via an electrophilic aromatic substitution (EAS) mechanism.[3] Molecular iodine (I₂) itself is generally not electrophilic enough to react with aromatic rings unless they are highly activated.[4] Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or a polarized complex.[3][5][6] The general mechanism involves three key steps:

-

Generation of Electrophile: An oxidizing agent reacts with molecular iodine to form a powerful electrophile (e.g., I⁺, I₃⁺).

-

Nucleophilic Attack: The electron-rich aromatic ring of the guaiacol derivative attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the ring's aromaticity.

-

Deprotonation: A base removes a proton from the carbon atom bearing the iodine, restoring aromaticity and yielding the final iodinated product.

Iodination Methodologies and Protocols

The choice of iodinating agent and reaction conditions is paramount for controlling regioselectivity. Several reliable methods have been developed, each with distinct advantages.

Molecular Iodine (I₂) with Hydrogen Peroxide (H₂O₂)

This system is considered a green and efficient method for the iodination of activated aromatic compounds like phenols.[4][7][8] Hydrogen peroxide acts as an in-situ oxidant to generate the electrophilic iodine species.[4][7] The reaction is often performed in water, enhancing its environmental credentials.[8] Selectivity can be tuned by controlling the stoichiometry of the reagents.

Data Presentation

| Substrate | I₂ (equiv.) | H₂O₂ (30%) (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Ref |

| Phenol | 1.0 | 2.0 | Water | RT, 24h | 2,6-Diiodophenol | 76 | [8] |

| Phenol | 1.5 | 3.0 | Water | RT, 24h | 2,6-Diiodophenol | 83 | [8] |

| 2,6-Dichlorophenol | 1.5 | 3.0 | Water | 50°C, 24h | 2,6-Dichloro-4-iodophenol | 95 | [8] |

| Aniline | - | - | Water | 50°C, 24h | 2,4,6-Triiodoaniline | 85 | [7] |

Experimental Protocol: Synthesis of 2,6-Dichloro-4-iodophenol [8]

-

To a round-bottom flask, add 2,6-dichlorophenol (1.0 mmol), molecular iodine (1.5 mmol), and 10 mL of deionized water.

-

Stir the suspension vigorously at 50°C.

-

Add 30% aqueous hydrogen peroxide (3.0 mmol) dropwise to the mixture.

-

Continue stirring at 50°C for 24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2,6-dichloro-4-iodophenol.

Oxone® and Potassium Iodide (KI)

This method provides a safe and effective alternative for the iodination of electron-rich aromatics, including vanillin (a guaiacol derivative).[9][10] Oxone® (potassium peroxymonosulfate) oxidizes potassium iodide to generate the electrophilic iodinating species in situ. A key advantage is the ability to perform the reaction in water, making it a greener choice.[10]

Data Presentation

| Substrate | Oxidant | Iodine Source | Solvent | Conditions | Product | Yield (%) | Ref |

| Vanillin | Oxone® (1.03 equiv) | KI (1.0 equiv) | Water | Reflux, 1h | 5-Iodovanillin | ~90 (crude) | [10] |

Experimental Protocol: Synthesis of 5-Iodovanillin [10]

-

Assemble a 25-mL round-bottom flask with a reflux condenser and an addition funnel.

-

In the flask, create a suspension of vanillin (0.50 g, 3.3 mmol) and potassium iodide (0.55 g, 3.3 mmol) in 4 mL of deionized water.

-

Separately, dissolve Oxone® (1.05 g, 3.41 mmol of KHSO₅) in 4 mL of deionized water.

-

Add the clear Oxone® solution to the addition funnel and add it dropwise over 5 minutes to the rapidly stirred vanillin suspension.

-

Heat the resulting mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the solid to obtain crude 5-iodovanillin. Recrystallization from ethanol/water can be performed for further purification.

Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and reactive reagent for the iodination of a wide range of aromatic compounds.[11] Due to its inherent polarization (Iδ⁺—Clδ⁻), it is a potent source of electrophilic iodine and often does not require an additional oxidant.[11] It exhibits high regioselectivity but must be handled with care due to its corrosive and volatile nature.[12][13]

Data Presentation

| Substrate | Reagent (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Ref |

| 1-Acyl-5-hydroxy-dihydropyrazole | ICl (3.0), Li₂CO₃ (2.0) | Dichloromethane | RT | 1-Acyl-4-iodo-pyrazole | up to 95 | [12] |

| Anisole | ICl (generated in situ) | Acetic Acid | Reflux | 4-Iodoanisole | - | [13] |

Experimental Protocol: General Procedure for ICl-Induced Iodination [12]

-

In a dry round-bottom flask under an inert atmosphere, dissolve the substrate (e.g., a guaiacol derivative) (1.0 mmol) in a suitable anhydrous solvent such as dichloromethane (10 mL).

-

Add a mild base like lithium carbonate (Li₂CO₃) (2.0 mmol) to neutralize the HCl byproduct.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.0 M in dichloromethane, 1.1 mmol) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue via column chromatography to yield the desired iodo-guaiacol derivative.

Conclusion

The is a critical transformation for the synthesis of complex molecules in the pharmaceutical and chemical industries. Control over the site of iodination is achievable through the careful selection of reagents and reaction conditions. Modern methods employing systems like I₂/H₂O₂ and Oxone®/KI offer greener, safer, and highly efficient routes, often proceeding in aqueous media with high yields. For less reactive substrates or when different selectivity is desired, classic reagents like iodine monochloride remain a powerful tool. The protocols and data presented in this guide offer a robust starting point for researchers to develop and optimize iodination strategies tailored to their specific guaiacol-based substrates and synthetic goals.

References

- 1. youtube.com [youtube.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 6. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. gctlc.org [gctlc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. calibrechem.com [calibrechem.com]

- 12. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 13. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]

A Technical Guide to the Electrophilic Iodination of Substituted Phenols for Researchers and Drug Development Professionals

An in-depth exploration of the mechanisms, reagents, and experimental protocols governing the synthesis of iodinated phenolic compounds, crucial intermediates in pharmaceutical development.

The introduction of iodine into the aromatic ring of substituted phenols is a fundamental transformation in organic synthesis, with significant implications for the pharmaceutical industry. Iodinated phenols serve as versatile building blocks for the creation of complex molecules, including radiocontrast agents, thyroid hormone analogs, and a variety of other therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic iodination of substituted phenols, detailing the underlying reaction mechanisms, a comparative analysis of common iodinating agents, and practical experimental protocols.

Core Principles: The Mechanism of Electrophilic Aromatic Substitution

The iodination of phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group of the phenol is a strong activating group, donating electron density to the aromatic ring and making it more susceptible to attack by an electrophile. This activation is most pronounced at the ortho and para positions, thus directing the incoming iodine substituent to these sites.

The reaction can be conceptualized in two primary steps:

-

Generation of the Electrophile: A sufficiently reactive iodine electrophile (often depicted as I⁺) is generated from a less reactive precursor.[1]

-

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of the phenol attacks the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the iodinated phenol.[1][2]

The nature of the iodinating agent and the reaction conditions can influence the precise mechanism and the rate-determining step. For instance, studies on the iodination of 4-nitrophenol have shown that the loss of a proton from the intermediate can be the rate-determining step.[3] In some cases, particularly with hypervalent iodine reagents, radical-chain pathways have been proposed.[4]

Caption: General mechanism of electrophilic iodination of phenol.

The Influence of Substituents on Reactivity and Regioselectivity

The existing substituents on the phenolic ring play a critical role in determining the rate and orientation of iodination.

-

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) further enhance the electron density of the ring, increasing the reaction rate. They reinforce the ortho and para directing effect of the hydroxyl group.

-

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, halo) decrease the nucleophilicity of the aromatic ring, slowing down the reaction. While the hydroxyl group's activating effect still directs substitution to the ortho and para positions, harsher reaction conditions may be necessary.[5] For instance, the reactivity order for iodination with N-iodosuccinimide (NIS) has been observed as: m-cresol > p-cresol > phenol > m-chlorophenol > p-chlorophenol > p-bromophenol > p-nitrophenol.

Caption: Effect of substituents on the rate of electrophilic iodination.

A Comparative Overview of Iodinating Agents

A variety of reagents can be employed for the electrophilic iodination of phenols, each with its own advantages in terms of reactivity, selectivity, and reaction conditions.

| Iodinating Agent(s) | Typical Conditions | Key Features & Applications |

| Iodine (I₂) / Base | Aqueous NaOH, NaHCO₃, or Na₂CO₃ solution.[5][6] | A classic and cost-effective method. The base generates hypoiodite (IO⁻) in situ, which is a more potent iodinating species.[5] |

| N-Iodosuccinimide (NIS) | Often used with a catalytic amount of acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) in solvents like acetonitrile.[1][7] | A mild and highly regioselective reagent, often favoring para-iodination.[7] The reaction can be performed under neutral or acidic conditions. |

| Iodine Monochloride (ICl) | Typically used in solvents like acetic acid or chlorinated hydrocarbons. | A more reactive iodinating agent than molecular iodine, suitable for less activated phenols.[8] |

| Iodine (I₂) / Oxidizing Agent | H₂O₂, (NH₄)₂S₂O₈, HIO₃ in solvents like water or methanol.[9][10][11] | The oxidizing agent generates a more powerful iodine electrophile. These methods are often promoted as environmentally benign.[9][11] |

| Potassium Iodide (KI) / Oxidizing Agent | (NH₄)₂S₂O₈ in aqueous methanol.[9] | An environmentally friendly approach that provides predominantly ortho-monoiodinated products.[9] |

| Hypervalent Iodine Reagents | Various specialized reagents.[12][13] | Can offer high reactivity and regioselectivity under mild conditions.[12][13] |

Detailed Experimental Protocols

The following sections provide illustrative experimental procedures for the iodination of phenols using common reagents.

Protocol 1: Iodination of Phenol using Iodine and Sodium Bicarbonate

This procedure is adapted from a general method for the iodination of phenols under basic conditions.[5]

Materials:

-

Phenol

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Hydrochloric Acid (HCl) (2 M)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve phenol in an aqueous solution of sodium bicarbonate.

-

Add a solution of iodine in the same solvent dropwise with stirring at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, quench any remaining iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.

-

Acidify the reaction mixture with 2 M hydrochloric acid to precipitate the iodinated phenol.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Regioselective para-Iodination using N-Iodosuccinimide (NIS) and p-Toluenesulfonic Acid (p-TsOH)

This protocol is based on the highly regioselective iodination of phenols.[7]

Materials:

-

Substituted Phenol

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic Acid (p-TsOH)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted phenol in acetonitrile, add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Protocol 3: Iodination using Potassium Iodide and Ammonium Persulfate

This procedure is an example of an environmentally benign method for the iodination of activated aromatics.[9]

Materials:

-

Phenol or activated aromatic substrate

-

Potassium Iodide (KI)

-

Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Aqueous Methanol

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the phenolic substrate and potassium iodide in aqueous methanol at room temperature.

-

To this stirring solution, add ammonium persulfate portion-wise over a period of time.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, add an aqueous solution of sodium thiosulfate to quench any excess oxidant and iodine.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude iodinated product, which can be purified as needed.

Caption: A typical experimental workflow for the iodination of phenols.

Conclusion

The electrophilic iodination of substituted phenols is a robust and adaptable synthetic tool. A thorough understanding of the reaction mechanism, the influence of substituents, and the characteristics of various iodinating agents allows for the rational design of synthetic strategies to access a wide array of iodinated phenolic compounds. The protocols outlined in this guide provide a practical foundation for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors. The choice of a specific method will depend on factors such as the reactivity of the substrate, the desired regioselectivity, and considerations for environmentally sustainable practices.

References

- 1. benchchem.com [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 6. [Experimental observations on the iodination of phenols in the preparation of intermediates of pharmaceutical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 10. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] A New Rapid and Specific Iodination Reagent for Phenolic Compounds | Semantic Scholar [semanticscholar.org]

physical and chemical properties of 2-Iodo-3-methoxyphenol

An In-depth Technical Guide to 2-Iodo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organoiodine compound featuring a phenol ring substituted with both an iodine atom and a methoxy group. While specific experimental data for this particular isomer is sparse in publicly accessible literature, its structure suggests significant utility as a versatile building block in synthetic organic chemistry. The presence of an aryl iodide moiety, a phenolic hydroxyl group, and a methoxy group provides multiple sites for chemical modification. This guide synthesizes available data, proposes synthetic methodologies, and predicts the physicochemical and spectroscopic properties of this compound to serve as a comprehensive resource for research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 121980-50-5 | [2] |

| Molecular Formula | C₇H₇IO₂ | [1] |

| Molecular Weight | 250.04 g/mol | [2] |

| InChIKey | DLVPKRMLAXQBGK-UHFFFAOYSA-N | - |

| Canonical SMILES | COC1=C(C(=CC=C1)O)I | - |

| Computed Properties | ||

| Exact Mass | 249.9491 g/mol | - |

| XLogP3 | 2.2 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 1 | - |

| Topological Polar Surface Area | 29.5 Ų | - |

Experimental Protocols

Proposed Synthesis: Electrophilic Iodination of 3-Methoxyphenol

A plausible and efficient route to this compound is the regioselective electrophilic iodination of the commercially available starting material, 3-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and meta to the methoxy group (C2) is sterically accessible and electronically activated, making it a likely site for iodination. A common method involves using N-Iodosuccinimide (NIS) with a catalytic amount of acid.[3]

Methodology:

-

Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.05 eq.).

-

Initiation: Add a catalytic amount of a protic acid, such as trifluoroacetic acid (0.1 eq.), to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

Phenolic Proton (-OH): A broad singlet is expected, typically in the range of δ 5.0-7.0 ppm. This peak would disappear upon shaking the sample with D₂O.[4]

-

Aromatic Protons (-C₆H₃-): Three protons on the aromatic ring will appear between δ 6.5-7.5 ppm. They would likely present as a complex multiplet or as distinct doublets and triplets depending on the coupling constants.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.[5]

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 90-160 ppm).

-

The carbon bearing the iodine (C2) will be shifted significantly upfield to approximately δ 90-100 ppm due to the "heavy atom effect".[6]

-

The carbons attached to oxygen (C1 and C3) will be deshielded and appear downfield, likely in the δ 145-160 ppm range.[7]

-

The remaining three aromatic carbons (C4, C5, C6) will resonate in the typical δ 110-130 ppm range.

-

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band characteristic of a phenolic hydroxyl group is expected in the region of 3200-3600 cm⁻¹.[8]

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions from the methoxy group will be present just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch: Strong bands corresponding to the aryl-OH and aryl-O-CH₃ bonds are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 250.

-

Key Fragmentations:

-

Loss of Iodine: A prominent peak at m/z 123 ([M-I]⁺) resulting from the cleavage of the C-I bond.[9]

-

Loss of Methyl Radical: A peak at m/z 235 ([M-CH₃]⁺) from the loss of the methoxy methyl group.

-

Loss of CO: Subsequent loss of carbon monoxide from the phenolic fragment is possible, leading to further fragmentation.

-

Chemical Reactivity and Applications

This compound is an attractive substrate for constructing more complex molecules, primarily through reactions involving the aryl iodide bond. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The reaction with an arylboronic acid can form a biaryl structure, a common motif in pharmaceuticals.[10][11]

-

Heck Reaction: Coupling with an alkene can introduce a vinyl group, enabling further synthetic transformations.[12][13]

-

Sonogashira Coupling: Reaction with a terminal alkyne provides a route to arylethynes.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.

The phenolic hydroxyl group can also be readily functionalized through O-alkylation or O-acylation to introduce different functional groups or protecting groups.

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound represents a valuable, though under-characterized, synthetic intermediate. Its trifunctional nature—possessing an aryl iodide, a phenol, and a methoxy ether—offers a rich platform for the synthesis of complex organic molecules. This guide provides a foundational understanding of its properties and reactivity, derived from established chemical principles and data on analogous compounds, to facilitate its application in research and drug development. Further experimental validation of the predicted properties and synthetic routes is warranted.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

1H and 13C NMR spectroscopic data for 2-Iodo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectroscopic Data

The chemical shifts for 2-iodo-3-methoxyphenol are predicted based on the electronic effects of the iodo, methoxy, and hydroxyl substituents on the benzene ring. The iodine atom is expected to exert a deshielding effect on the ortho proton (H-4), while the methoxy and hydroxyl groups will have more complex shielding and deshielding influences on the aromatic protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The data is presented with predicted chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal, the predicted coupling constants (J) in Hertz (Hz), and the integration (number of protons).

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 7.10 - 7.30 | Doublet of doublets (dd) | JH4-H5 = 7.5 - 8.5, JH4-H6 = ~1.5 | 1H |

| H-5 | 6.95 - 7.15 | Triplet (t) | JH5-H4 = JH5-H6 = 7.5 - 8.5 | 1H |

| H-6 | 6.70 - 6.90 | Doublet of doublets (dd) | JH6-H5 = 7.5 - 8.5, JH6-H4 = ~1.5 | 1H |

| -OH | 5.0 - 6.0 | Broad singlet (br s) | - | 1H |

| -OCH₃ | 3.80 - 3.95 | Singlet (s) | - | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are outlined below. The carbon attached to the iodine atom (C-2) is expected to have a significantly upfield chemical shift due to the heavy atom effect.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 158 |

| C-2 | 90 - 95 |

| C-3 | 158 - 162 |

| C-4 | 115 - 120 |

| C-5 | 120 - 125 |

| C-6 | 110 - 115 |

| -OCH₃ | 55 - 57 |

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is fully soluble.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR signal assignments in the tables above.

Caption: Chemical structure of this compound with atom numbering.

Mass Spectrometry Analysis of 2-Iodo-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated electron ionization mass spectrometry (EI-MS) analysis of 2-Iodo-3-methoxyphenol. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide synthesizes information from established fragmentation patterns of structurally related molecules, including iodinated phenols and methoxyphenols, to predict its mass spectral behavior.

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups and aromatic ring. The primary fragmentation pathways are anticipated to involve the loss of the iodine atom, the methyl group from the methoxy moiety, and carbonyl (CO) or formyl (CHO) groups, which are characteristic of phenolic compounds.

The table below summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Notes on Fragmentation |

| 250 | [C7H7IO2]+• | [M]+• | Molecular ion |

| 235 | [C6H4IO2]+ | [M-CH3]+ | Loss of a methyl radical from the methoxy group. |

| 123 | [C7H7O2]+ | [M-I]+ | Loss of an iodine radical. |

| 108 | [C6H4O2]+• | [M-I-CH3]+• | Subsequent loss of a methyl radical after iodine loss. |

| 95 | [C6H7O]+ | [M-I-CO]+ | Loss of carbon monoxide from the [M-I]+ fragment. |

| 80 | [C5H4O]+• | [M-I-CO-CH3]+• | Loss of a methyl radical from the [M-I-CO]+ fragment. |

| 67 | [C5H5]+ | [M-I-CO-CHO]+ | Loss of a formyl radical from a rearranged intermediate. |

| 51 | [C4H3]+ | - | Common fragment in the breakdown of aromatic rings. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 250. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The predicted major fragmentation pathways are visualized in the diagram below.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

To acquire a mass spectrum of this compound, a standard approach would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The following provides a detailed, generalized methodology.

3.1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of solid this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The diagram below illustrates the general workflow for the GC-MS analysis.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound by electron ionization is predicted to yield a rich fragmentation pattern that can provide significant structural information. The molecular ion should be readily identifiable, and the characteristic losses of iodine, a methyl group, and carbon monoxide will be key indicators in the interpretation of the mass spectrum. The experimental protocols outlined in this guide provide a robust starting point for researchers to obtain high-quality mass spectral data for this and similar compounds. This information is crucial for the identification, characterization, and quality control of this compound in various research and development applications.

A Technical Guide to the FT-IR Spectrum Interpretation of 2-Iodo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data for 2-Iodo-3-methoxyphenol

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the aromatic benzene ring, and the carbon-iodine (C-I) bond. The substitution pattern on the benzene ring (1,2,3-trisubstituted) also gives rise to a characteristic out-of-plane C-H bending vibration.

The predicted spectral data, compiled from analyses of similar compounds such as 3-methoxyphenol and 2-iodophenol, are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Phenolic -OH |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H stretch (asymmetric and symmetric) | Methoxy -CH₃ |

| 1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| ~1450 | Medium | C-H bend (asymmetric) | Methoxy -CH₃ |

| 1300 - 1200 | Strong | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1200 - 1150 | Strong | In-plane O-H bend | Phenolic -OH |

| 1050 - 1000 | Medium | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |

| 900 - 675 | Strong | Out-of-plane C-H bend | 1,2,3-Trisubstituted Ring |

| Below 600 | Medium-Weak | C-I stretch | Aryl Iodide |

Experimental Protocol for FT-IR Analysis of a Solid Phenolic Compound

This section outlines a detailed methodology for acquiring the FT-IR spectrum of a solid phenolic compound like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for structural analysis.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Sample of this compound (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

-

Record a background spectrum. This involves running a scan without any sample on the ATR crystal to account for atmospheric and instrumental interferences.

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

-

-

Spectrum Acquisition:

-

Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The collected spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

-

If necessary, perform a baseline correction to ensure the spectral baseline is flat.

-

Label the significant peaks with their corresponding wavenumber values.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual sample.

-

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of a substituted phenol, using this compound as an example.

Stability and Storage of 2-Iodo-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and storage data for 2-Iodo-3-methoxyphenol is publicly available. This guide is based on the general chemical properties of substituted phenols, iodinated aromatic compounds, and information available for structurally related molecules. All recommendations should be supplemented with in-house stability studies for specific applications.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Understanding its stability and appropriate storage conditions is crucial for maintaining its integrity and ensuring the reliability of experimental results. This technical guide provides a comprehensive overview of the known and inferred stability profile of this compound, along with recommended storage and handling procedures.

Chemical Properties and Inferred Stability

This compound's structure, featuring a hydroxyl group, a methoxy group, and an iodine atom on a benzene ring, dictates its reactivity and stability. Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of basic conditions. The carbon-iodine bond can be labile, particularly under photolytic conditions, potentially leading to de-iodination.

Key Inferred Stability Characteristics:

-

Light Sensitivity: Iodinated aromatic compounds are often light-sensitive. Exposure to UV or visible light can induce cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.

-

Thermal Liability: While generally stable at ambient temperatures, elevated temperatures can promote decomposition. Thermal decomposition of similar compounds can involve the loss of the iodine atom.

-

Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. This can lead to the formation of colored impurities, such as quinone-type structures. The presence of oxygen can accelerate this process.

-

pH Sensitivity: In basic solutions, the phenol can deprotonate to form a phenoxide ion, which is typically more susceptible to oxidation. Acidic conditions are generally preferred for storage in solution.

Quantitative Stability Data

| Parameter | Recommendation/Information | Rationale |

| Storage Temperature | 2-8°C is recommended for long-term storage. | Reduced temperature slows down the rate of potential degradation reactions. |

| Light Exposure | Store in the dark, in amber vials or containers. | To prevent photolytic cleavage of the carbon-iodine bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation of the phenol moiety. |

| Physical Form | Solid form is generally more stable than solutions. | Reduced molecular mobility in the solid state decreases reactivity. |

| pH of Solutions | If in solution, maintain a slightly acidic pH. | To prevent the formation of the more reactive phenoxide ion. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | These can cause rapid decomposition or reaction. |

Potential Degradation Pathways

The degradation of this compound can be postulated to occur through several pathways, primarily driven by light and oxidation.

Solubility of 2-Iodo-3-methoxyphenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-3-methoxyphenol. A thorough understanding of a compound's solubility is fundamental for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document outlines the predicted solubility of this compound in various common organic solvents, presents a detailed experimental protocol for accurate solubility determination, and provides visual workflows to aid in experimental design.

Quantitative and Qualitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of such data necessitates that researchers perform experimental solubility studies for their specific solvents and conditions of interest.

However, based on the structural features of this compound—namely the polar hydroxyl (-OH) group capable of hydrogen bonding, the moderately polar methoxy (-OCH₃) group, and the larger, less polar iodinated benzene ring—we can predict its qualitative solubility. The principle of "like dissolves like" suggests that the compound will exhibit better solubility in solvents with similar polarity.[1] The parent compound, 2-methoxyphenol (guaiacol), is slightly soluble in water and miscible with ethanol, ether, and chloroform.[2] The addition of a large iodine atom is expected to decrease solubility in polar solvents like water and increase it in less polar organic solvents.

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the phenol and methoxy groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.[1] | |

| Water | Sparingly to Slightly Soluble | The large, nonpolar iodinated aromatic ring counteracts the solubility-enhancing effects of the hydroxyl and methoxy groups. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone is suitable for interacting with the polar functional groups of the solute. |

| Acetonitrile | Moderately Soluble | Expected to be a reasonably good solvent due to its polarity. | |

| N,N-Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Like DMF, DMSO is a highly polar solvent that should readily dissolve the compound.[3] | |

| Moderately Polar | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity that can interact with both the polar and nonpolar regions of the molecule. |

| Dichloromethane (DCM) | Soluble | A common solvent for many organic compounds of intermediate polarity. | |

| Diethyl Ether | Soluble | The ether functionality can interact with the solute, and its overall lower polarity is compatible with the aromatic ring.[3] | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene will have favorable interactions with the benzene ring of the solute. |

| Hexane | Insoluble to Very Slightly Soluble | The highly nonpolar nature of hexane is a poor match for the polar functional groups of the solute. |

Predicting Solubility: A Logical Approach

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The "like dissolves like" principle is a useful heuristic for predicting solubility. The following diagram illustrates the decision-making process for selecting a suitable solvent based on the structural characteristics of this compound.

Caption: Logical workflow for predicting solubility based on molecular structure.

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram outlines the experimental workflow for this method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

theoretical calculations on the electronic properties of 2-Iodo-3-methoxyphenol

An In-depth Technical Guide on the Theoretical Calculations of the Electronic Properties of 2-Iodo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic properties of this compound. Understanding these properties is crucial for predicting the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science. While direct experimental and theoretical studies on the electronic properties of this compound are not extensively documented in publicly available literature, this guide outlines a robust computational methodology based on well-established quantum chemical methods. The protocols and expected data are synthesized from standard practices in computational chemistry and findings from related substituted phenols.

Introduction to this compound and its Significance

This compound is an aromatic organic compound that has found utility as a precursor in various chemical syntheses, including palladium-mediated carbonylation reactions for the preparation of radiolabeled compounds.[1][2] The presence of an iodine atom, a methoxy group, and a hydroxyl group on the benzene ring imparts a unique electronic structure that governs its chemical behavior. Theoretical calculations provide a powerful tool to elucidate these electronic characteristics, offering insights that can guide synthetic strategies and the design of novel derivatives with desired functionalities.

Detailed Computational Methodology

The electronic properties of this compound can be effectively investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). DFT offers a good balance between computational cost and accuracy for molecules of this size.

Computational Protocol

A standard protocol for these calculations would involve the following steps:

-

Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common and effective level of theory for this step is the B3LYP functional with a 6-311++G(d,p) basis set.[3]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis to determine atomic charges.

-

Solvent Effects: To simulate a more realistic chemical environment, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

The following diagram illustrates the typical workflow for these theoretical calculations.

Predicted Electronic Properties

Based on the computational protocol described above, a range of quantitative electronic properties can be determined. The following tables summarize the expected data for this compound.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Properties

| Property | Symbol | Formula | Expected Value (a.u.) | Expected Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -0.21 to -0.23 | -5.7 to -6.3 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.03 to -0.05 | -0.8 to -1.4 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 0.16 to 0.20 | 4.4 to 5.4 |

Table 2: Global Reactivity Descriptors

Global reactivity descriptors provide insight into the chemical reactivity and stability of the molecule.[4]

| Property | Symbol | Formula | Expected Value (eV) |

| Ionization Potential | IP | -EHOMO | 5.7 to 6.3 |

| Electron Affinity | EA | -ELUMO | 0.8 to 1.4 |

| Electronegativity | χ | (IP + EA) / 2 | 3.25 to 3.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.2 to 2.7 |

| Chemical Softness | S | 1 / (2η) | 0.18 to 0.23 |

| Electrophilicity Index | ω | χ2 / (2η) | 1.9 to 2.9 |

The relationship between the frontier molecular orbitals and these reactivity descriptors is visualized in the following diagram.

Analysis of Electronic Properties

-

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species. For this compound, the regions around the hydroxyl group are expected to be electron-rich (nucleophilic), while the areas near the iodine atom may exhibit some electron-deficient character.

-

Mulliken Atomic Charges: These charges provide a quantitative measure of the electron distribution among the atoms in the molecule. They can further refine the understanding of reactive sites.

Conclusion

Theoretical calculations offer a powerful and cost-effective means to thoroughly investigate the electronic properties of this compound. By employing Density Functional Theory, researchers can obtain valuable data on the molecule's frontier molecular orbitals, reactivity descriptors, and charge distribution. These insights are instrumental for professionals in drug development and materials science, enabling the prediction of chemical behavior and the rational design of new molecules with tailored properties. The methodologies and expected outcomes presented in this guide provide a solid framework for conducting such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols: 2-Iodo-3-methoxyphenol as a Precursor for Biphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of 2-iodo-3-methoxyphenol as a versatile precursor for the synthesis of substituted biphenyl compounds. The methodologies outlined are centered around the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. The strategic use of this compound allows for the introduction of diverse aryl and heteroaryl substituents, providing a pathway to novel and complex molecular architectures.

Principle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the context of this protocol, this compound serves as the organohalide partner. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous couplings of structurally similar aryl iodides. These conditions provide a strong starting point for reaction optimization.

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80-100 | 12-24 | 85-95 |

| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 8-16 | 90-98 |

| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (10:1) | 80 | 12 | 88-96 |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (8:1) | 90 | 16 | 82-92 |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,2-Dimethoxyethane/H₂O (4:1) | 85 | 24 | 75-85 |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. It is recommended to perform small-scale test reactions to optimize the conditions for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

-

Round-bottom flask or reaction tube

-

Magnetic stirrer and heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is toluene/ethanol/water (4:1:1).

-

Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: The structure and purity of the final biphenyl product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Visualizations

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Caption: General experimental workflow for biphenyl synthesis.

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Iodo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. This powerful palladium-catalyzed reaction offers broad functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Iodo-3-methoxyphenol with various arylboronic acids. The presence of both a hydroxyl and a methoxy group on the aromatic ring makes this compound a versatile building block for the synthesis of substituted biaryl phenols, which are prevalent motifs in biologically active compounds. The presented protocol is based on established methodologies for similar substituted iodophenols and provides a reliable starting point for the synthesis of a diverse range of 3-methoxy-2-arylphenols.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. The conditions can be adapted for a range of aryl and heteroarylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF), typically with water as a co-solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5-10 mL).

-

Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-